Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various applications, including pharmaceuticals, fragrances, and as intermediates in organic synthesis. This compound features a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a tool compound in biochemical studies.
Medicine: Potentially useful in the development of new pharmaceuticals due to its structural features.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate would depend on its specific biological target. Generally, compounds with a piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-3-(piperidin-1-yl)propanoate
- Ethyl 3-(4-fluorophenyl)-3-(piperidin-1-yl)propanoate
- Ethyl 3-(4-methylphenyl)-3-(piperidin-1-yl)propanoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The piperidine ring also contributes to its potential as a bioactive molecule.
Properties
Molecular Formula |
C16H22ClNO2 |
---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C16H22ClNO2/c1-2-20-16(19)12-15(18-10-4-3-5-11-18)13-6-8-14(17)9-7-13/h6-9,15H,2-5,10-12H2,1H3 |
InChI Key |
OSCYBWFDNQMSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2 |
Origin of Product |
United States |
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